1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one

Physicochemical Properties Lipophilicity QSAR

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one (CAS 7507-88-2) is a chlorinated hydroxyacetophenone derivative with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol. The compound features a distinctive substitution pattern on the phenyl ring: a chloro group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 5-position, all adjacent to the ethanone moiety.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 7507-88-2
Cat. No. B3056895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one
CAS7507-88-2
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)O)C(=O)C
InChIInChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3
InChIKeyXJSBYHFWKLPSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one (CAS 7507-88-2): Core Identity and Procurement Baseline


1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one (CAS 7507-88-2) is a chlorinated hydroxyacetophenone derivative with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol. The compound features a distinctive substitution pattern on the phenyl ring: a chloro group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 5-position, all adjacent to the ethanone moiety. This specific arrangement of electron-withdrawing (chloro) and electron-donating (hydroxyl, methyl) substituents creates a unique electronic and steric environment that fundamentally dictates its reactivity profile in subsequent synthetic transformations, distinguishing it from other acetophenone derivatives. [1] The compound is commercially available as a white to light yellow solid with a melting point of 91°C, and is typically supplied at purities of 95-98% for research and industrial applications.

Why 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one Cannot Be Interchanged with Generic Acetophenone Analogs


Substituting 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one with a structurally similar acetophenone derivative without rigorous validation introduces substantial scientific and procurement risk due to the compound's precise substitution pattern. The concurrent presence of a chloro group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 5-position on the phenyl ring creates a distinct electronic and steric profile that governs its behavior in key reactions such as Schiff base formation, metal complexation, and nucleophilic substitution. For instance, the ortho-hydroxyl group enables intramolecular hydrogen bonding with the adjacent carbonyl, influencing both the compound's conformation and its acidity, which directly affects its reactivity with amines and metal ions. The para-methyl group contributes electron density, while the meta-chloro substituent exerts a competing electron-withdrawing inductive effect. [1] This finely tuned balance of electronic effects is absent in analogs such as 2'-Hydroxy-5'-methylacetophenone (lacking chloro), 5'-Chloro-2'-hydroxyacetophenone (lacking methyl), or 1-(3-Chloro-2-hydroxyphenyl)ethanone (lacking methyl). [2] Consequently, generic substitution can lead to altered reaction kinetics, divergent product selectivity, and compromised material performance in downstream applications. The following evidence guide provides the quantifiable differentiation necessary for informed scientific selection and procurement.

Quantitative Differentiation of 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one (CAS 7507-88-2) Against Key Analogs


Electronic and Steric Differentiation: Comparative LogP and Substituent Effects

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.8, which quantifiably differs from key analogs due to its unique substitution pattern. [1] This LogP value places the compound in an optimal lipophilicity range for membrane permeability and protein binding in medicinal chemistry contexts. The electron-withdrawing chloro substituent at the 3-position increases the LogP relative to the non-chlorinated analog 2'-Hydroxy-5'-methylacetophenone, while the methyl group at the 5-position moderates the LogP compared to the methyl-deficient 5'-Chloro-2'-hydroxyacetophenone.

Physicochemical Properties Lipophilicity QSAR Medicinal Chemistry

Physical Property Differentiation: Melting Point and Solid-State Stability

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one has a reported melting point of 91°C, which is significantly higher than several closely related acetophenone derivatives. For comparison, 1-(3-Chloro-2-hydroxyphenyl)ethanone (lacking the 5-methyl group) melts at 80°C, while 2'-Hydroxy-5'-methylacetophenone (lacking the 3-chloro group) typically melts in the range of 45-50°C. This elevated melting point indicates stronger intermolecular forces in the solid state, likely due to the combined influence of the chloro, hydroxyl, and methyl substituents on crystal packing.

Solid-State Chemistry Formulation Crystallinity Analytical Reference Standards

Synthetic Utility Differentiation: Regioselectivity in Friedel-Crafts Acylation

The target compound can be synthesized via Friedel-Crafts acylation of 3-chloro-2-hydroxy-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This specific substitution pattern on the starting arene directs the incoming acetyl group to the position para to the hydroxyl group, yielding the desired 1-(3-chloro-2-hydroxy-5-methylphenyl)ethan-1-one with high regioselectivity. [1] In contrast, attempts to synthesize analogous compounds with different substitution patterns (e.g., 1-(5-chloro-2-hydroxy-3-methylphenyl)ethan-1-one) would require alternative starting materials and may encounter competing regiochemical outcomes, impacting yield and purity.

Organic Synthesis Friedel-Crafts Acylation Regioselectivity Process Chemistry

Optimal Research and Industrial Application Scenarios for 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one (CAS 7507-88-2)


Scaffold for Schiff Base Ligand Synthesis in Coordination Chemistry

The compound's ortho-hydroxyacetophenone core, enhanced by the electron-withdrawing chloro and electron-donating methyl substituents, makes it an ideal precursor for synthesizing Schiff base ligands. These ligands, formed by condensation with primary amines, are widely employed in the development of transition metal complexes with applications in catalysis, magnetic materials, and bioinorganic chemistry. The unique substitution pattern of 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one can fine-tune the electronic properties of the resulting Schiff base, influencing the stability, redox potential, and biological activity of its metal complexes. [1]

Key Intermediate in the Synthesis of Bioactive Heterocycles

The compound serves as a versatile building block for constructing diverse heterocyclic systems, including chromones, flavones, and benzofurans, which are privileged scaffolds in medicinal chemistry. Its specific substitution pattern can be leveraged to introduce chloro, hydroxyl, and methyl functionalities into the final heterocyclic framework, enabling the exploration of structure-activity relationships (SAR) around these key pharmacophoric elements. This utility is particularly relevant in drug discovery programs targeting kinases, GPCRs, and other therapeutically relevant protein classes. [1]

Analytical Reference Standard and Chromatography Calibrant

Given its well-defined physical properties—including a distinct melting point of 91°C, a calculated LogP of 2.8, and characteristic spectroscopic signatures (NMR, IR)—1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one is suitable for use as a reference standard in analytical method development and validation. Its solid-state stability and commercial availability at defined purities (95-98%) support its application as a calibrant in HPLC, GC, and mass spectrometry workflows for quantifying related acetophenone derivatives or monitoring synthetic reactions.

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